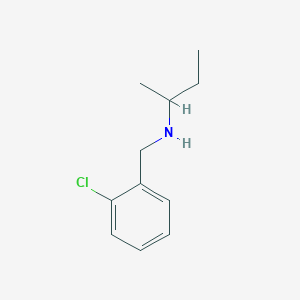

N-(2-chlorobenzyl)butan-2-amine

Descripción

Contextualization within Amine Chemistry and Pharmaceutical Sciences

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by organic substituents. vedantu.comnumberanalytics.com They are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. numberanalytics.com N-(2-chlorobenzyl)butan-2-amine is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups: a 2-chlorobenzyl group and a butan-2-yl group. wisdomlib.org

The reactivity and properties of amines are largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. numberanalytics.comauburn.edu This characteristic is central to their role in a vast array of chemical reactions. In the pharmaceutical industry, amine functional groups are integral to the structure and activity of numerous drugs, including analgesics, anesthetics, and antihistamines. vedantu.comnumberanalytics.comwhamine.com The ability of the amino group to be protonated allows for the formation of salts, which can enhance water solubility, a crucial property for drug administration. auburn.edu

The synthesis of N-substituted amines like this compound can be achieved through various methods, including the reaction of an amine with an alkyl halide. libretexts.org For instance, reacting 2-chlorobenzyl chloride with butan-2-amine could theoretically yield the target compound. Other synthetic strategies for forming C-N bonds include reductive amination of aldehydes or ketones. libretexts.org

Significance and Rationale for Focused Investigation of this compound

The specific combination of the 2-chlorobenzyl and butan-2-amine components in this compound makes it a subject of research interest. The presence of a halogenated aromatic ring can influence the compound's electronic properties and its interactions with biological targets. ontosight.ai Benzylamine (B48309) derivatives, a structural class to which this compound belongs, have been explored for various pharmacological activities. ontosight.ai

While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other compounds suggests potential areas of investigation. For example, related compounds are noted as intermediates in the synthesis of more complex molecules with potential pharmaceutical applications. ontosight.ai The hydrochloride salt form of the compound, this compound hydrochloride, is also commercially available for research purposes. bldpharm.comscbt.com

The study of such compounds contributes to the broader understanding of structure-activity relationships in medicinal chemistry. By systematically modifying the substituents on the amine and the aromatic ring, researchers can explore how these changes affect the compound's properties and potential biological effects. This focused investigation is essential for the rational design and development of new chemical entities with desired characteristics.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | chembk.comchemnet.com |

| Molecular Weight | 197.70 g/mol | chembk.combldpharm.com |

| CAS Number | 46191-71-3 | chemnet.combldpharm.com |

| Density | 1.024 ± 0.06 g/cm³ (Predicted) | chembk.comchemnet.com |

| Boiling Point | 258.4 ± 15.0 °C at 760 mmHg (Predicted) | chembk.comchemnet.com |

| Flash Point | 110.1 °C | chemnet.com |

| pKa | 9.21 ± 0.19 (Predicted) | chembk.com |

| Refractive Index | 1.514 | chemnet.com |

| Vapour Pressure | 0.0138 mmHg at 25°C | chemnet.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSGEXKTBMNPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405942 | |

| Record name | N-(2-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46191-71-3 | |

| Record name | N-(2-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorobenzyl Butan 2 Amine

Established Synthetic Routes to N-(2-chlorobenzyl)butan-2-amine

The synthesis of this compound can be achieved through several established routes, primarily involving the formation of a new carbon-nitrogen bond. The two main strategies employed are alkylation and reductive amination.

Alkylation Approaches for Amine Synthesis

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary amines. libretexts.org In the case of this compound, this would involve the reaction of butan-2-amine with 2-chlorobenzyl chloride.

However, a significant challenge with this method is the potential for overalkylation. youtube.com The newly formed secondary amine can act as a nucleophile and react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This lack of selectivity can lead to a mixture of products, reducing the yield of the desired secondary amine. masterorganicchemistry.com

To circumvent this, specific reaction conditions and reagents can be employed to favor mono-alkylation. The use of a suitable base and solvent system is crucial for controlling the reaction. For instance, cesium bases have been shown to promote direct mono-N-alkylation of primary benzylamines with alkyl halides. researchgate.net

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective and widely used method for the synthesis of amines, offering greater control and avoiding the issue of overalkylation seen in direct alkylation. libretexts.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comsigmaaldrich.com

For the synthesis of this compound, this strategy would involve the reaction of 2-chlorobenzaldehyde (B119727) with butan-2-amine. The initial reaction forms an imine (a compound containing a carbon-nitrogen double bond). This imine is then reduced in the same reaction vessel to the final secondary amine product. libretexts.org

A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common and effective. masterorganicchemistry.comsigmaaldrich.com These reagents are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used. organic-chemistry.org

The general mechanism for reductive amination involves:

Nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.

Formation of a carbinolamine intermediate.

Dehydration to form an iminium ion.

Reduction of the iminium ion by the hydride reagent to yield the secondary amine. youtube.com

This method is highly versatile and can be applied to a wide range of aldehydes, ketones, and amines to produce primary, secondary, and tertiary amines. libretexts.orgyoutube.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, temperature, catalyst, and the nature of the reactants.

In alkylation reactions, the choice of base and solvent can significantly influence the outcome. For example, using dimethylformamide (DMF) as a solvent at a controlled temperature has been shown to improve regioselectivity in the N-alkylation of certain heterocyclic compounds. organic-chemistry.org

For reductive amination, the pH of the reaction medium is important. Slightly acidic conditions (around pH 5) are often optimal for the initial imine formation. youtube.com The choice of reducing agent also plays a key role. While NaBH4 is a powerful reducing agent, NaBH3CN is often preferred because it is less reactive towards carbonyl compounds at neutral pH, allowing for the selective reduction of the imine as it is formed. masterorganicchemistry.com

The use of catalysts can also enhance the efficiency of reductive amination. For instance, α-picoline-borane has been used as a reducing agent in the presence of acetic acid, enabling the reaction to be carried out in various media, including water. organic-chemistry.org Nickel nanoparticles have also been employed as a catalyst for reductive amination via transfer hydrogenation. organic-chemistry.org

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for various modifications to create a library of analogues and derivatives with potentially diverse properties.

Strategies for Structural Modification and Diversification

Structural modifications can be introduced at several positions on the this compound molecule:

Modification of the Benzyl (B1604629) Ring: The chloro-substituent on the benzyl ring can be replaced with other functional groups, or its position can be altered. For example, analogues with different halogen substituents (e.g., fluoro, bromo) or electron-donating/withdrawing groups can be synthesized. This can be achieved by starting with the appropriately substituted benzaldehyde (B42025) in a reductive amination reaction.

Modification of the Butyl Chain: The butyl group can be varied in length or branching. For instance, using different primary or secondary amines in the synthesis will lead to analogues with different alkyl substituents on the nitrogen atom.

N-Alkylation/Arylation: The secondary amine can be further functionalized. For example, N-methylation can be achieved using methanol (B129727) in the presence of a suitable catalyst. nih.gov N-arylation can also be performed, for instance, through a Buchwald-Hartwig amination or a similar cross-coupling reaction. The sequential N-functionalization of 2-aminobenzylamine has been demonstrated as a viable route to synthesize related structures. nih.gov

Introduction of Heterocyclic Moieties: The benzyl or butyl group can be replaced with or appended to a heterocyclic ring system. The synthesis of saturated N-heterocycles like piperazines and morpholines from aldehydes and ketones is a well-established field. ethz.ch

These modifications allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Stereoselective Synthesis and Chiral Resolution of Enantiomers

Since butan-2-amine is a chiral molecule, this compound exists as a pair of enantiomers. The synthesis and separation of these individual enantiomers are often crucial for understanding their biological activity.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a single enantiomer in excess. This can be achieved through several approaches:

Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure form of butan-2-amine will directly lead to the corresponding enantiomer of the final product.

Asymmetric Catalysis: In reductive amination, a chiral catalyst can be used to induce stereoselectivity. For example, chiral phosphoric acids have been used as catalysts in combination with N-heterocyclic carbenes for the desymmetrization of diols, demonstrating the potential for stereocontrol in related reactions. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, after which it is removed.

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include:

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then liberated from the salt.

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase and elute at different times, allowing for their separation.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

The development of effective methods for the stereoselective transformation of chiral amines is an active area of research. mdma.ch

Advanced Analytical Characterization Techniques for N 2 Chlorobenzyl Butan 2 Amine Research

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are fundamental in determining the molecular structure of N-(2-chlorobenzyl)butan-2-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzyl group and the aliphatic protons of the butan-2-amine moiety. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm), with splitting patterns determined by their substitution on the benzene (B151609) ring. The benzylic protons (CH₂) would likely resonate as a singlet or a multiplet around δ 3.7-4.0 ppm. The protons of the butan-2-amine group would appear in the upfield region, with the CH proton adjacent to the nitrogen being the most deshielded of the aliphatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons will show signals in the δ 120-140 ppm range, with the carbon bearing the chlorine atom being significantly affected. The benzylic carbon (CH₂) is expected around δ 50-55 ppm. The carbons of the butan-2-amine moiety will appear in the upfield region (δ 10-50 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.5 (m, 4H) | 125.0 - 135.0 |

| Benzyl (B1604629) CH₂ | 3.7 - 4.0 (s, 2H) | 50.0 - 55.0 |

| N-CH | 2.5 - 3.0 (m, 1H) | 50.0 - 60.0 |

| CH₂ (ethyl) | 1.3 - 1.7 (m, 2H) | 25.0 - 35.0 |

| CH₃ (ethyl) | 0.8 - 1.2 (t, 3H) | 10.0 - 15.0 |

| CH₃ (sec-butyl) | 0.8 - 1.2 (d, 3H) | 15.0 - 25.0 |

| NH | 1.0 - 2.5 (br s, 1H) | - |

Note: These are predicted values based on analogous compounds and may vary from experimental data. m = multiplet, s = singlet, t = triplet, d = doublet, br s = broad singlet.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is anticipated, arising from the ³⁷Cl isotope. oregonstate.edu Common fragmentation pathways for amines include α-cleavage, leading to the loss of an ethyl or methyl group from the butan-2-amine moiety. jiangnan.edu.cn

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a secondary amine, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts, C=C stretching for the aromatic ring, and C-N stretching vibrations. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2-chlorobenzyl group is the primary chromophore in this compound. The benzene ring is expected to exhibit absorption bands in the UV region, typically around 254-270 nm. mdpi.com The presence of the chlorine substituent may cause a slight shift in the absorption maximum.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.

Gas Chromatography (GC):

GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for its separation. Flame ionization detection (FID) can be used for quantitative analysis due to its high sensitivity to organic compounds. For enhanced selectivity, a nitrogen-phosphorus detector (NPD) could be employed. researchgate.net Derivatization of the amine group is sometimes performed to improve chromatographic properties and detection limits. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the purity assessment of this compound. Reversed-phase HPLC with a C18 or C8 column is a common choice. The mobile phase would typically consist of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection at a wavelength corresponding to the absorbance maximum of the chlorobenzyl chromophore (around 254-270 nm) would be suitable for detection and quantification.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. While no specific crystal structure for this compound has been reported, studies on similar chlorobenzyl derivatives have been conducted, providing insights into their solid-state conformations. researchgate.netspectroscopyonline.commdpi.com

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. yakhak.org The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The enantiomeric excess (e.e.) or enantiomeric purity of a sample can be accurately determined from the relative peak areas of the two enantiomers in the chromatogram.

Pharmacological and Biological Activity Profiling of N 2 Chlorobenzyl Butan 2 Amine

In Vitro Mechanistic Studies and Target Engagement

Receptor Binding Affinity and Selectivity Studies

G Protein-Coupled Receptor (GPCR) Interaction Kinetics and Equilibrium

No research data is publicly available regarding the binding affinity, selectivity, or interaction kinetics of N-(2-chlorobenzyl)butan-2-amine with G Protein-Coupled Receptors, including the specified examples of Corticotropin-Releasing Factor 1 (CRF1), Histamine H3, Dopamine D3, or Adenosine receptors. Standard radioligand binding assays and functional assays would typically be employed to determine parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50) at these targets. However, no such studies have been published for this specific molecule.

Ligand-Gated Ion Channel Modulation and Electrophysiological Analysis

There is no available information from electrophysiological studies, such as patch-clamp experiments, to characterize the potential modulatory effects of this compound on ligand-gated ion channels. Consequently, its activity as a potential agonist, antagonist, or allosteric modulator of receptors like the nicotinic acetylcholine receptor (nAChR) remains uncharacterized.

Neurotransmitter Transporter Reuptake Inhibition and Binding

The inhibitory activity of this compound on neurotransmitter transporters has not been reported in the scientific literature. Data from reuptake inhibition assays for key transporters such as the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT) are not available. Therefore, key metrics of potency and selectivity, such as Ki or IC50 values for these transporters, are unknown.

Enzyme Inhibition and Activation Kinetic Studies

Investigation of Specific Enzyme Targets

There are no public records of studies investigating the effects of this compound on the activity of various enzyme targets. While a related compound, an N-(2-Chlorobenzyl)-substituted hydroxamate, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), this finding cannot be attributed to this compound due to structural differences. nih.gov No kinetic data exists regarding its potential inhibition or activation of enzymes such as phosphodiesterase 2 (PDE2), dipeptidyl peptidase-IV (DPP-IV), or various transaminases.

Allosteric Modulatory Mechanisms

While no direct studies on the allosteric modulatory mechanisms of this compound were identified, research on related N-benzylamine derivatives suggests potential interactions with various receptor systems. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand.

Table 1: Examples of Allosteric Modulation by Structurally Related N-Benzylamine Derivatives

| Compound Class | Receptor Target | Type of Modulation | Reference |

| Thieno[2,3-b]pyridine-2-carboxamides | Muscarinic Acetylcholine Receptors | Positive/Negative | nih.gov |

This table is illustrative and based on data for related compound classes, not this compound itself.

Cellular Signaling Pathway Elucidation

Elucidation of the specific cellular signaling pathways affected by this compound is not available in the current scientific literature. However, based on the activities of analogous compounds, several potential pathways could be implicated.

For example, the antimicrobial activity of a structurally similar compound, N-(2-chlorobenzyl)-substituted hydroxamate, was found to be an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) nih.gov. DXS is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many bacteria. Inhibition of this pathway would disrupt bacterial cell membrane formation and other vital functions.

Furthermore, studies on other N-benzylamine derivatives have shown interactions with monoamine neurotransmitter systems researchgate.netbiorxiv.org. This could imply an impact on signaling cascades involving dopamine, serotonin, or norepinephrine, which are crucial in neuronal communication and are mediated through G-protein coupled receptors and downstream effectors like adenylyl cyclase and phospholipase C. The specific effects on these pathways would be highly dependent on the affinity and efficacy of the compound at various monoamine receptors and transporters.

In Vitro Functional Assays (e.g., TNF-α Inhibition, Antimicrobial Efficacy)

No studies were found that specifically investigated the TNF-α inhibitory activity of this compound or closely related analogues.

In contrast, there is evidence for the antimicrobial efficacy of structurally similar compounds. An N-(2-chlorobenzyl)-substituted hydroxamate demonstrated inhibitory activity against the growth of Haemophilus influenzae with an IC50 value of 1.0 μM nih.gov. This antibacterial effect is attributed to the inhibition of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase nih.gov. Another study on N-(2-chlorobenzyl)-3-methylbut-2-enamide also reported antibacterial activity researchgate.net.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound | Target Organism | Mechanism of Action (if known) | IC50/Activity | Reference |

| N-(2-chlorobenzyl)-substituted hydroxamate | Haemophilus influenzae | Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase | 1.0 μM | nih.gov |

| N-(2-chlorobenzyl)-3-methylbut-2-enamide | Not specified | Not specified | Active | researchgate.net |

This table presents data for structurally related compounds and should not be directly attributed to this compound.

Preclinical In Vivo Pharmacological Evaluation in Animal Models

Direct preclinical in vivo pharmacological evaluations of this compound in animal models have not been reported in the available literature. The following sections discuss general considerations and findings for structurally related N-benzylamine derivatives.

Model Selection and Validation for Efficacy Studies

The selection of animal models for efficacy studies of a novel compound is guided by its hypothesized mechanism of action and therapeutic target. For a compound like this compound, given the potential for central nervous system activity based on its N-benzylamine scaffold, models of neurological and psychiatric disorders could be relevant. For instance, zebrafish have been used to screen novel N-benzyl-2-phenylethylamine derivatives for neuroactive properties researchgate.netbiorxiv.org.

If the compound were to be investigated for antimicrobial properties, standard infection models in rodents would be appropriate. These models involve challenging the animals with a specific pathogen and then assessing the efficacy of the test compound in clearing the infection.

Behavioral Phenotyping and Neurobiological Assessments in Animal Models

Behavioral phenotyping of novel N-benzyl-2-phenylethylamine derivatives has been conducted in adult zebrafish researchgate.netbiorxiv.org. In one study, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine was found to be behaviorally inert but did exhibit overt neurochemical activity researchgate.net. This highlights that even without producing an obvious behavioral change, a compound can still have significant effects on brain neurochemistry.

Assessments in such studies often include tests for locomotion, anxiety-like behavior, and despair-like behavior biorxiv.org. Neurobiological assessments would typically involve post-mortem analysis of brain tissue to measure levels of neurotransmitters and their metabolites.

Biomarker Identification and Pharmacodynamic Readouts

No specific biomarkers have been identified for this compound. For CNS-active N-benzylamine derivatives, potential pharmacodynamic readouts could include changes in the levels of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites in the brain or cerebrospinal fluid researchgate.net. Receptor occupancy studies using techniques like positron emission tomography (PET) could also serve as a valuable pharmacodynamic marker if a specific high-affinity target receptor is identified. For antimicrobial applications, the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) in vitro, and bacterial clearance in vivo, would be key pharmacodynamic readouts.

In Vivo Efficacy Studies in Disease-Relevant Animal Models

Comprehensive searches of publicly available scientific literature and research databases did not yield any specific in vivo efficacy studies for the chemical compound this compound in disease-relevant animal models. At present, there is no published data to detail its potential therapeutic effects or pharmacological activity in a living organism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Structural Motifs for Biological Activity

In the broader class of N-benzylamine derivatives, several structural components are consistently identified as crucial for biological activity. These motifs, while not directly studied for N-(2-chlorobenzyl)butan-2-amine, provide a framework for understanding its potential interactions with biological targets.

The fundamental N-benzylbutan-2-amine scaffold consists of three key regions:

The Benzyl (B1604629) Group: The aromatic ring is a common feature in bioactive molecules, often participating in π-π stacking or hydrophobic interactions within receptor pockets. The nature and position of substituents on this ring can dramatically alter biological activity.

The Amine Nitrogen: The basicity of the secondary amine is critical. It can act as a hydrogen bond acceptor or, in its protonated state, as a hydrogen bond donor, forming ionic interactions with acidic residues in a biological target.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the pyrimidine (B1678525) ring was found to be a key structural motif, enabling π-π stacking and hydrogen bonding, which contributed to their inhibitory potency against certain enzymes. nih.gov While this compound lacks a pyrimidine ring, the principle that aromatic systems are key for interaction remains relevant.

Positional and Substituent Effects on Potency, Selectivity, and Efficacy

The influence of substituent placement and nature on the benzyl ring is a cornerstone of SAR studies. For this compound, the ortho-chloro substituent is a defining feature.

Positional Effects: Studies on other substituted benzylamines have shown that the position of a substituent (ortho, meta, or para) can significantly impact biological activity. For example, in a study of N-benzyl phenethylamines acting as 5-HT2A/2C agonists, N-(2-methoxybenzyl) compounds were found to be less active and selective compared to other isomers. nih.gov This suggests that substitution at the ortho position, as seen in this compound, can have a profound and sometimes activity-diminishing effect, potentially due to steric hindrance or altered electronic properties that affect binding. In another study on benzamides, ortho-substitution was explored for its effect on kinase inhibitory activity. nih.gov

Substituent Effects: The nature of the substituent itself is also critical. A chlorine atom, as in the case of this compound, is an electron-withdrawing group and is moderately lipophilic. Its presence can influence:

Acidity/Basicity: The electron-withdrawing nature of chlorine can decrease the pKa of the amine, affecting its ionization state at physiological pH.

Binding Interactions: The chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Metabolism: The C-Cl bond can be a site for metabolic modification, potentially influencing the compound's duration of action.

Research on N-(substituted) benzyl ortho-amino benzoic acids has shown that different substituents on the benzyl ring lead to varying levels of anti-inflammatory activity, highlighting the importance of the substituent's electronic and steric properties. researchgate.net

The following table summarizes the potential effects of the ortho-chloro substituent based on general chemical principles:

| Feature | Potential Effect of ortho-Chloro Substituent |

| Steric Profile | Increased bulk near the nitrogen, potentially influencing conformational preferences and receptor fit. |

| Electronic Profile | Electron-withdrawing, which can decrease the basicity of the amine. |

| Lipophilicity | Increases the overall lipophilicity of the molecule, which may affect membrane permeability and binding to hydrophobic pockets. |

| Metabolic Stability | The aromatic C-Cl bond is generally stable but can be a site for oxidative metabolism. |

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For this compound, the key rotatable bonds are between the benzyl group and the nitrogen, and within the butan-2-amine chain. The preferred conformation will be a balance between minimizing steric clashes and maximizing favorable intramolecular interactions.

The presence of the ortho-chloro substituent is likely to impose significant conformational constraints. It may restrict the rotation around the benzyl-nitrogen bond, leading to a more defined set of low-energy conformations. This conformational rigidity can be advantageous for biological activity if the preferred conformation matches the geometry of the target's binding site, but disadvantageous if it prevents the molecule from adopting the necessary bioactive conformation.

The chirality of the butan-2-amine moiety (it has a stereocenter at the second carbon) adds another layer of complexity. The R and S enantiomers of this compound will have different spatial arrangements of the ethyl and methyl groups relative to the rest of the molecule, which could lead to different binding affinities and biological activities, a common phenomenon in pharmacology.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiolscigroup.usmdpi.com This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

While no specific QSAR models for this compound have been published, we can surmise the types of descriptors that would be important in such a model based on studies of other compound classes. nih.govnih.gov These would likely include:

Electronic Descriptors: Hammett constants for the chloro substituent, partial atomic charges, and dipole moments.

Steric Descriptors: Molar refractivity, van der Waals volume, and other shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of N-(substituted benzyl)butan-2-amines might take the general form:

Biological Activity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor)

Where c0, c1, c2, and c3 are coefficients determined by regression analysis. Such a model, once developed and validated, could be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Methodologies

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to screen large databases of chemical compounds virtually. This process filters for molecules that match the pharmacophore and are, therefore, more likely to be active, significantly narrowing down the number of compounds for experimental testing.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to establish a statistical correlation between the 3D properties of a series of molecules and their biological activities. nih.gov Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.gov In a CoMFA study, a set of structurally related compounds with known activities are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated on a 3D grid. Finally, statistical methods are used to build a model that relates variations in these fields to changes in biological activity. The resulting model can predict the activity of new, unsynthesized compounds and provide visual contour maps that guide the design of more potent molecules. For instance, studies on aryloxypropanolamine agonists have successfully used CoMFA to design compounds with enhanced selectivity and activity. nih.gov

Structure-Based Drug Design Approaches

When the 3D structure of the target protein or enzyme is available, structure-based drug design methods can be utilized to design and optimize ligands with high affinity and selectivity.

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. The goal is to identify the most likely binding pose and to estimate the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com This information is crucial for understanding the molecular basis of recognition and for designing new ligands with improved binding characteristics.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. By simulating the complex in a virtual physiological environment, researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and analyze the network of interactions that stabilize the complex.

Free Energy Perturbation and Binding Affinity Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two closely related ligands. This technique involves a series of simulations where one ligand is gradually "mutated" into another in a non-physical, or "alchemical," transformation. By calculating the work required for this transformation both in the solvent and within the protein's binding site, the relative binding affinity can be determined with high accuracy. FEP is computationally intensive but provides valuable insights for lead optimization by predicting the impact of small chemical modifications on binding potency.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-(2-chlorobenzyl)butan-2-amine. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The stability of the optimized geometry can be confirmed by performing vibrational frequency calculations. The absence of imaginary frequencies indicates that the calculated structure represents a true energy minimum. Such calculations are foundational for further computational analysis, including the prediction of spectroscopic properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-N Bond Length (benzyl) | 1.47 Å |

| C-N Bond Length (butyl) | 1.48 Å |

| C-Cl Bond Length | 1.74 Å |

| C-N-C Bond Angle | 112° |

| Total Energy | Value dependent on basis set and functional |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron-donating capability. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For this compound, the presence of the chlorine atom and the amine group would significantly influence the energies and distributions of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 6.0 eV |

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface to represent the electrostatic potential.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) would indicate areas with an excess of electrons, which are susceptible to electrophilic attack. These regions are likely to be found around the nitrogen atom of the amine group and the chlorine atom due to their high electronegativity. Regions of positive electrostatic potential (typically colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack. These are often located around the hydrogen atoms attached to the nitrogen and the carbon atoms of the aromatic ring.

Conformational Analysis (In Silico) and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. In silico conformational analysis helps to identify the stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES) or a Ramachandran-like plot, which shows the energy of the molecule as a function of one or more dihedral angles.

For this compound, the key rotatable bonds are the C-N bonds and the C-C bonds in the butyl group and the benzyl (B1604629) group. The rotation around the C-C bond connecting the phenyl ring and the methylene (B1212753) group, as well as the C-N bonds, will lead to different spatial arrangements of the bulky substituents, resulting in various conformers with different energies. Studies on similar molecules like benzylamine (B48309) have shown that different conformations, such as gauche and anti, can exist. The relative energies of these conformers determine their population at a given temperature.

A potential energy surface scan can reveal the transition states between different conformers and provide information about the energy barriers for conformational changes. This is crucial for understanding the dynamic behavior of the molecule.

Table 3: Potential Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Conformational Influence |

| Caromatic-Caromatic-Cbenzyl-N | Rotation of the benzyl group | Influences interaction between the phenyl ring and the amine group |

| Cbenzyl-N-Cbutyl-C | Rotation around the N-butyl bond | Determines the orientation of the butyl chain |

| Caromatic-Cbenzyl-N-H | Amine group orientation | Affects hydrogen bonding capability |

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro Metabolic Stability and Metabolite Identification Studies

No data is available regarding the in vitro metabolic stability of N-(2-chlorobenzyl)butan-2-amine in liver microsomes or other metabolic systems. Consequently, information on its metabolic pathways and the identity of its potential metabolites is not known.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Investigations

There are no public records of studies investigating the potential of this compound to inhibit or induce major cytochrome P450 enzymes. Such studies are crucial for predicting potential drug-drug interactions.

Drug Transporter Interaction Research

Information concerning the interaction of this compound with drug transporters, which play a significant role in a drug's absorption and disposition, is not available in the public domain.

Plasma Protein Binding and Tissue Distribution Studies

The extent to which this compound binds to plasma proteins and its distribution into various tissues have not been documented in accessible research.

Excretion Pathways and Mass Balance Studies

There is no available information on the routes and rates of excretion of this compound from the body, nor are there any mass balance studies to account for the disposition of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorobenzyl)butan-2-amine, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chlorobenzyl chloride and butan-2-amine. A literature procedure involves reacting equimolar amounts in tetrahydrofuran (THF) under inert conditions, followed by purification via flash chromatography . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of Ni(cod)₂ to ligand) and reaction temperature (-35°C to room temperature). Competing side reactions, such as over-alkylation, can be mitigated by using excess amine or phase-transfer catalysts.

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

- Methodological Answer : Key diagnostic signals in H NMR include:

- A triplet at δ 1.0–1.2 ppm for the methyl group adjacent to the amine.

- A multiplet at δ 2.6–2.8 ppm for the benzylic CH₂ group.

- Aromatic protons (2-chlorophenyl) appear as a doublet of doublets near δ 7.2–7.4 ppm due to para-substitution effects.

NMR shows a characteristic peak at ~50 ppm for the benzylic carbon and ~35 ppm for the branched aliphatic carbon .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Use Crippen (logP calculation), Joback (boiling point estimation), and McGowan (molar volume) methods. For example:

- XlogP : 2.2 (hydrophobicity)

- Topological Polar Surface Area (TPSA) : 26 Ų (membrane permeability predictor)

These parameters guide solvent selection (e.g., THF for solubility) and chromatographic conditions.

Advanced Research Questions

Q. How can Pd-catalyzed coupling reactions leverage this compound derivatives?

- Methodological Answer : The allyl amine derivative (N-(2-chlorobenzyl)prop-2-en-1-amine) undergoes Pd-catalyzed carboamination with alkynyl silanes. Optimize ligand selection (e.g., IPr carbenes) and temperature (-35°C initiation) to achieve >70% yield. Key steps include in situ tether formation and regioselective C–C bond activation .

Q. How do contradictory spectral data for this compound derivatives arise, and how are they resolved?

- Methodological Answer : Discrepancies in H NMR integration ratios (e.g., 2:1 vs. 1:1 for diastereomers) may stem from dynamic proton exchange or impurities. Use variable-temperature NMR or spiking with authentic standards to confirm assignments. For example, axial vs. equatorial conformers in cyclobutane derivatives show splitting at low temperatures .

Q. What strategies improve enantiomeric purity in asymmetric syntheses involving this compound?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or catalytic asymmetric alkylation with (S)-BINAP ligands. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How does the 2-chlorophenyl substituent influence biological activity in hybrid molecules?

- Methodological Answer : The electron-withdrawing Cl group enhances binding to hydrophobic enzyme pockets (e.g., Trypanosoma brucei inhibitors). Synthesize analogs (e.g., N-(2-chlorobenzyl)-4-nitrobenzamide) and assay against target proteins. Use molecular docking (AutoDock Vina) to correlate substituent position (ortho vs. para) with IC₅₀ values .

Safety & Compliance

Q. What safety protocols are critical for handling this compound hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.